Array ( [bid] => 13896376 ) Buy Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

Catalog No.
S14446414
CAS No.
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

Product Name

Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

IUPAC Name

methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-5-11-8-4-2-3-7(10)12(6)8/h2-5H,10H2,1H3

InChI Key

UXJLLZFUSNNPNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C(=CC=C2)N

Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound characterized by its imidazole and pyridine rings. It has the molecular formula C₉H₉N₃O₂ and is recognized for its potential biological activities, particularly in medicinal chemistry. The structure includes an amino group at the 5-position of the imidazo ring and a carboxylate group at the 3-position of the pyridine ring, contributing to its chemical reactivity and biological properties.

Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical transformations, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The carboxylate moiety can participate in acylation reactions, forming amides or esters.
  • Oxidation: The compound may be oxidized to form various derivatives, which can enhance or modify its biological activity.

These reactions are crucial for synthesizing derivatives that may exhibit improved pharmacological profiles.

Research indicates that methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate exhibits significant biological activities. It has been studied for its potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria. Some derivatives of imidazo[1,2-a]pyridines have shown promising results in inhibiting bacterial growth and may serve as lead compounds in drug development for infectious diseases . Additionally, compounds within this class have been explored for their anticancer properties, highlighting their versatility in therapeutic applications.

The synthesis of methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves:

  • Multicomponent Reactions: One common approach is through multicomponent reactions involving an aldehyde, an amine (such as methylamine), and a carboxylic acid derivative. This method allows for the simultaneous formation of multiple bonds and is efficient in generating complex structures.
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation to facilitate the formation of the imidazo[1,2-a]pyridine scaffold .
  • Cycloaddition Reactions: Another method involves cycloaddition reactions between suitable precursors that can create the fused ring system characteristic of imidazo compounds .

These synthetic strategies not only provide access to methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate but also allow for the exploration of various derivatives with modified biological activities.

Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate has several applications:

  • Pharmaceutical Development: Due to its antimicrobial and potential anticancer properties, it serves as a lead compound in drug discovery.
  • Biochemical Research: Its unique structure makes it valuable for studying enzyme interactions and mechanisms of action in biological systems.
  • Material Science: The compound's properties may also be explored for applications in organic electronics or as precursors for novel materials.

Interaction studies involving methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate typically focus on its binding affinity to various biological targets. These studies help elucidate the mechanism of action and potential therapeutic effects. For instance:

  • Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins can reveal insights into its mechanism of action against pathogens or cancer cells.
  • In Vitro Assays: Various assays are conducted to assess its efficacy against bacterial strains or cancer cell lines, providing data on its potential therapeutic index.

Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate shares structural similarities with several other compounds in the imidazo[1,2-a]pyridine class. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylateAmino group at position 6Potentially different biological activity profile
Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylateAmino group at position 3Different regioselectivity affecting reactivity
Methyl 4-aminoimidazo[1,2-a]pyridine-6-carboxylateAmino group at position 4May exhibit distinct pharmacological properties

The uniqueness of methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate lies in its specific substitution pattern and resultant chemical reactivity, which may lead to different biological activities compared to its analogs. This specificity can be crucial when designing targeted therapies or conducting structure-activity relationship studies.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types